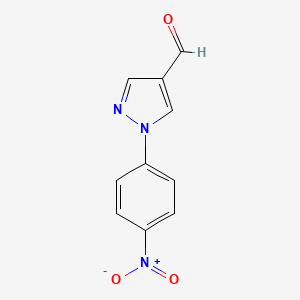
1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. The “1-(4-nitrophenyl)” part suggests the presence of a nitrophenyl group, which is a phenyl ring (a segment of benzene) with a nitro group (-NO2) attached . The “1H-pyrazole” indicates a pyrazole ring, which is a type of aromatic organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The “4-carbaldehyde” suggests the presence of an aldehyde group at the 4th position of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the nitrophenyl and aldehyde groups. Unfortunately, without specific information or context, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a nitrophenyl group, and an aldehyde group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrophenyl part could potentially undergo reduction reactions . The aldehyde group is typically quite reactive and could be involved in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学的研究の応用
Medicinal Chemistry: Synthesis of Anticancer Agents
The formyl group present in 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is synthetically versatile and is used as an intermediate in the synthesis of anticancer agents . The compound’s ability to undergo various chemical reactions makes it valuable for creating novel molecules with potential therapeutic effects against cancer.
Antifungal and Antituberculosis Compounds
This compound is also involved in the preparation of antifungal and antituberculosis compounds . Its structural framework allows for the incorporation into molecules that can interfere with the growth and proliferation of fungal and bacterial pathogens, contributing to the development of new treatments for these infections.
Anti-inflammatory and Antidiabetic Drugs
The reactivity of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde facilitates the creation of anti-inflammatory and antidiabetic drugs . Researchers utilize its chemical properties to synthesize compounds that can modulate biological pathways involved in inflammation and glucose metabolism.
Bioimaging Agents
In the field of bioimaging, this compound serves as a precursor for agents that help in visualizing biological processes . The derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be tagged with imaging markers, aiding in the diagnosis and study of diseases.
Coordination Chemistry: Ligand Synthesis
The imine derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde are synthesized as ligands in coordination chemistry . These ligands can bind to metal ions, forming complexes that are studied for their unique chemical and physical properties.
Synthetic Organic Chemistry: Multigram Scale Synthesis
A one-step multigram scale synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde has been described, which is significant for the preparation of 1-alkyl-4-formyltriazoles . This process is crucial for researchers who require large quantities of the compound for further chemical transformations and studies.
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities . For instance, some indole derivatives exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular processes.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde might also interact with similar biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The action of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a structurally similar compound, has been shown to be affected by parameters such as the shape and size of the nanomaterials used, the electrochemistry of the nanomaterial, and the regeneration of the surface for activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-1-3-10(4-2-9)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVYOOJFPNSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

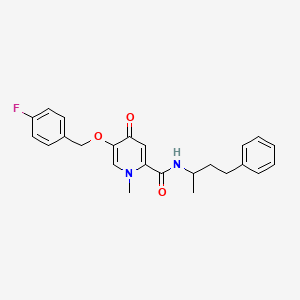
![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)
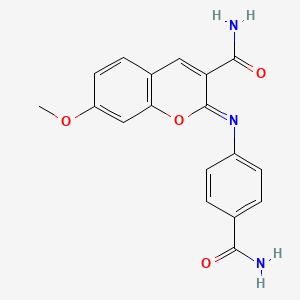
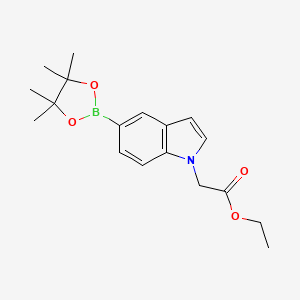
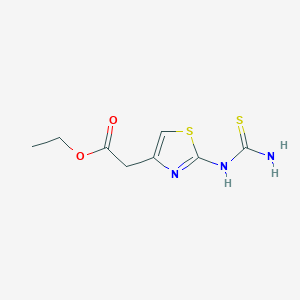

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)
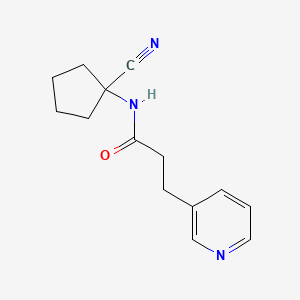
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
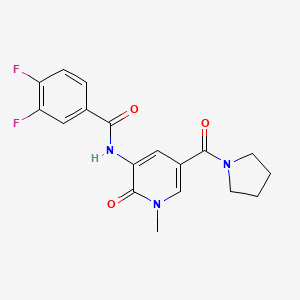
![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)
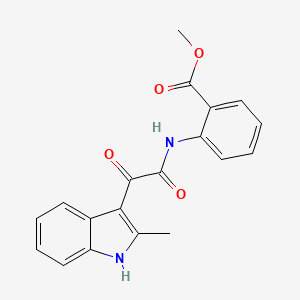

![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)